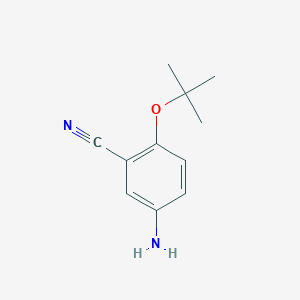

5-Amino-2-(tert-butoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

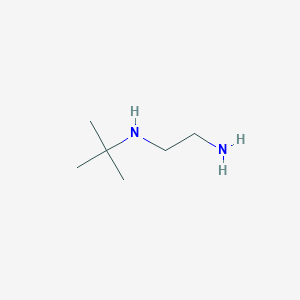

The synthesis of related compounds often involves multi-step chemical processes, including reactions like Strecker-type reactions for constructing amino acids or derivatives with specific functional groups. For instance, a related synthesis involves creating β-hydroxy-α-amino acids through an efficient three-step sequence from precursors readily available in diastereomerically pure form, demonstrating the intricate steps often required in synthesizing complex molecules (Badorrey et al., 2000).

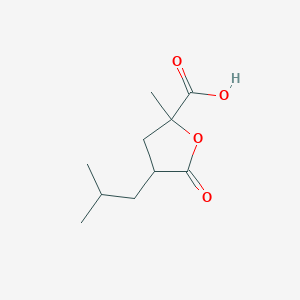

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Amino-2-(tert-butoxy)benzonitrile can be determined through methods such as single crystal X-ray analysis. This approach has been utilized to ascertain the structures of related compounds, highlighting the importance of structural determination in understanding the physical and chemical behavior of such molecules (Baker et al., 1992).

Chemical Reactions and Properties

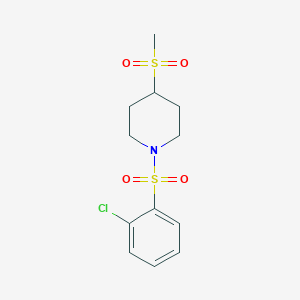

Chemical reactions involving compounds with tert-butoxy groups include transformations under the action of acids, leading to products with varied functional groups. These reactions demonstrate the reactivity and versatility of tert-butoxy derivatives in synthesizing new compounds with potential applications in materials science and organic chemistry (Zelenov et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, thermal stability, and glass transition temperatures, are critical for their application in various fields. For example, organosoluble and light-colored fluorinated polyimides derived from tert-butyl-substituted monomers exhibit excellent solubility and thermal stability, essential attributes for materials used in high-performance applications (Yang et al., 2006).

Chemical Properties Analysis

The chemical properties of 5-Amino-2-(tert-butoxy)benzonitrile-like compounds, such as reactivity towards various reagents and potential for forming diverse chemical structures, are a cornerstone of their utility in synthetic chemistry. For instance, reactions with tert-butyl nitrite illustrate the compound's versatility in undergoing transformations that are pivotal for constructing complex molecules (Wang et al., 2018).

Applications De Recherche Scientifique

Synthesis Applications

- Condensation Reactions and Heterocyclic Derivatives : A study by Kalugin and Shestopalov (2015) described the synthesis of substituted 5-aminobenzothieno[3,2-c]isoquinolines using a condensation reaction involving 2-mercaptobenzonitriles and subsequent treatment with potassium tert-butoxide, highlighting the versatility of tert-butoxy derivatives in synthesizing complex heterocyclic structures (Kalugin & Shestopalov, 2015).

- Solid-Phase Synthesis of Peptide Amides : Albericio and Bárány (2009) developed polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides under mild conditions, demonstrating the utility of tert-butoxy derivatives in peptide chemistry (Albericio & Bárány, 2009).

Biochemical and Pharmacological Research

- Anionic Ring-Opening Polymerization : Sanda, Kamatani, and Endo (2001) explored the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, demonstrating the role of tert-butoxy derivatives in the development of polycarbonates with potential biomedical applications (Sanda, Kamatani, & Endo, 2001).

- Antimicrobial Activity of Derivatives : Abd El-Meguid (2014) synthesized new compounds incorporating 4-(5-benzoyl-benzoimidazol-2) moiety into different amino acids and sulfamoyl and/or pyrrole analogues, assessing their antimicrobial activities and demonstrating the potential biomedical applications of tert-butoxy derivatives (Abd El-Meguid, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.

Propriétés

IUPAC Name |

5-amino-2-[(2-methylpropan-2-yl)oxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)14-10-5-4-9(13)6-8(10)7-12/h4-6H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUJUHCMWPJJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(tert-butoxy)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)

![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)